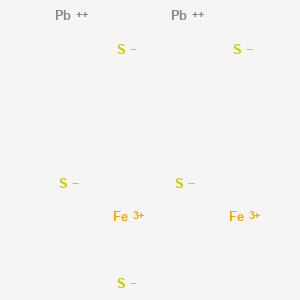![molecular formula C7H14N2 B13794802 Bicyclo[2.2.1]heptane-2,6-diamine CAS No. 247933-34-2](/img/structure/B13794802.png)
Bicyclo[2.2.1]heptane-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[221]heptane-2,6-diamine is a bicyclic compound with a unique structure that consists of a seven-membered ring with two nitrogen atoms at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,6-diamine can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of itaconic anhydride with cyclopentadiene can yield bicyclo[2.2.1]heptane derivatives . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification processes to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]heptane-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted bicyclo[2.2.1]heptane compounds. These products have diverse applications in synthetic chemistry and material science .
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptane-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug development.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of high-performance materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]heptane-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it has been shown to inhibit certain protein phosphatases, which play a crucial role in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-2,6-dione: A similar compound with a ketone group instead of amine groups.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure.
Bicyclo[2.2.1]heptane, 2-methyl-: A methyl-substituted derivative.
Uniqueness
Bicyclo[2.2.1]heptane-2,6-diamine is unique due to its diamine functionality, which allows for diverse chemical modifications and applications. Its structure provides stability and reactivity, making it a valuable compound in synthetic chemistry and material science .
Propiedades
Número CAS |
247933-34-2 |
|---|---|
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
bicyclo[2.2.1]heptane-2,6-diamine |
InChI |
InChI=1S/C7H14N2/c8-6-2-4-1-5(6)7(9)3-4/h4-7H,1-3,8-9H2 |
Clave InChI |
VMQNOUCSRQVOKM-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C(C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


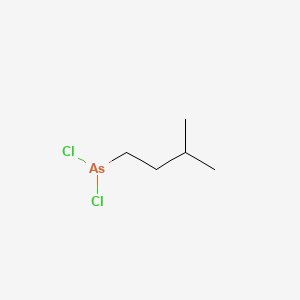
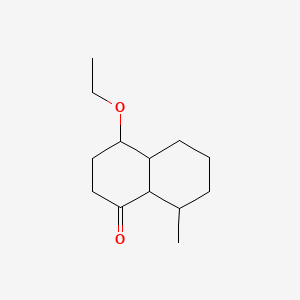
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)


![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
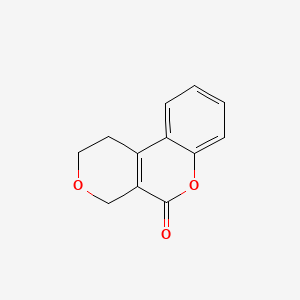
![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)

![1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine](/img/structure/B13794772.png)
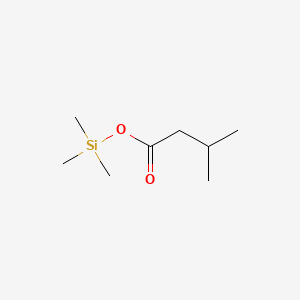
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
